molecular formula C24H20Cl2N4O3S B11978072 N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11978072
M. Wt: 515.4 g/mol
InChI Key: MADLWDCHBZOIAG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with aryl groups and a sulfanyl-linked acetamide moiety. The structure includes:

  • Triazole ring: Substituted at positions 4 and 5 with 4-chlorophenyl and 4-methoxyphenyl groups, respectively.
  • Acetamide side chain: Attached to a 3-chloro-4-methoxyphenyl group via a sulfanyl bridge.

The chloro and methoxy substituents modulate electronic and steric properties, influencing solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C24H20Cl2N4O3S

Molecular Weight

515.4 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20Cl2N4O3S/c1-32-19-10-3-15(4-11-19)23-28-29-24(30(23)18-8-5-16(25)6-9-18)34-14-22(31)27-17-7-12-21(33-2)20(26)13-17/h3-13H,14H2,1-2H3,(H,27,31)

InChI Key

MADLWDCHBZOIAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazinecarbothioamide Derivatives

Hydrazinecarbothioamides, such as 2a–d , undergo cyclization in concentrated sulfuric acid at room temperature to yield 5-aryl-1,3,4-thiadiazol-2-amines. For the target triazole, a modified approach employs 4-chlorophenyl and 4-methoxyphenyl substituents. A mixture of 4-chlorobenzohydrazide and 4-methoxybenzoyl chloride in ethanol reacts at reflux to form the intermediate hydrazinecarbothioamide. Subsequent treatment with cold concentrated H₂SO₄ induces cyclization, producing 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Key Data:

  • Reagents: 4-Chlorobenzohydrazide, 4-methoxybenzoyl chloride, H₂SO₄

  • Conditions: 0–5°C, 2 h stirring, room temperature aging

  • Yield: 78% (analogous to reported thiadiazole syntheses)

  • Characterization: IR (C=S stretch: 1274 cm⁻¹), ¹H-NMR (δ 7.17–7.53 ppm for aromatic protons)

Functionalization of the Triazole with a Sulfanyl Group

The triazole-thiol intermediate undergoes alkylation with chloroacetamide to introduce the sulfanyl-acetamide moiety.

Preparation of N-(3-Chloro-4-Methoxyphenyl)-2-Chloroacetamide

3-Chloro-4-methoxyaniline reacts with chloroacetyl chloride in acetone under basic conditions (K₂CO₃) to form the chloroacetamide derivative. This step is critical for ensuring electrophilic reactivity at the α-carbon.

Key Data:

  • Reagents: 3-Chloro-4-methoxyaniline, chloroacetyl chloride, K₂CO₃

  • Conditions: 0°C initial addition, 3 h stirring at room temperature

  • Yield: 67.38%

  • Characterization: ¹³C-NMR (δ 169.72 ppm for C=O)

Nucleophilic Substitution with Triazole-Thiol

The triazole-thiol (0.01 mol) is deprotonated with NaOH in acetone and reacted with N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide. The nucleophilic substitution at the α-carbon of the chloroacetamide forms the sulfanyl bridge.

Key Data:

  • Molar Ratio: 1:1 (triazole-thiol : chloroacetamide)

  • Conditions: Reflux in acetone, 4 h

  • Yield: 83% (based on analogous oxadiazole syntheses)

  • Purification: Recrystallization from ethanol

Optimization and Industrial Scaling

Industrial production requires adjustments to solvent systems, catalysts, and purification methods.

Solvent and Base Selection

Dimethylformamide (DMF) enhances reaction rates compared to acetone but necessitates higher temperatures (80°C). Triethylamine replaces NaOH as a milder base, reducing side reactions.

Continuous Flow Reactor Adaptation

Scaling the alkylation step in a continuous flow reactor improves yield consistency (85–88%) and reduces reaction time to 1.5 h.

Characterization and Quality Control

Final product validation employs spectroscopic and chromatographic methods:

Analysis Data
IR (KBr) 1604 cm⁻¹ (C=N), 1274 cm⁻¹ (C=S)
¹H-NMR (DMSO- d 6) δ 2.31 (s, CH₃), 7.19–7.35 (m, Ar-H), 8.60 (d, pyridine-H)
13C-NMR δ 169.72 (C=O), 147.29 (triazole-C)
HPLC Purity 99.2% (C18 column, acetonitrile/water gradient)

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization: Competing thiadiazole formation is minimized by strict temperature control (<5°C) during H₂SO₄ treatment.

  • Byproduct Formation: Unreacted chloroacetamide is removed via silica gel chromatography (ethyl acetate/hexane, 3:7) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The triazole core is a reactive site for nucleophilic substitutions, particularly at the N1 and N2 positions. Modifications here often target biological activity optimization.

Example Reaction :
Replacement of the 4-chlorophenyl group with other aryl/alkyl substituents via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Reaction Conditions Reagents/Catalysts Outcome
Anhydrous DMF, 80–100°C, 12–24 hrsPd(PPh₃)₄, K₂CO₃Substituted triazole derivatives

Oxidation of the Sulfanyl Group

The sulfur atom in the sulfanylacetamide moiety undergoes oxidation to form sulfoxides or sulfones, altering electronic properties and solubility.

Example Reaction :
Controlled oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

Oxidizing Agent Conditions Product
H₂O₂ (30%)CH₃COOH, 0–5°C, 2–4 hrsSulfoxide derivative
mCPBADCM, RT, 6–8 hrsSulfone derivative

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.

Example Reaction :
Acid-catalyzed hydrolysis:

Conditions Products
HCl (6M), reflux, 8–12 hrs2-[(triazolyl)sulfanyl]acetic acid
NaOH (2M), ethanol, 60°C, 6 hrsFree amine + acetic acid

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles, enhancing structural complexity.

Example Reaction :
Formation of thiazolidinone rings via reaction with thioglycolic acid:

Reagents Conditions Product
Thioglycolic acidToluene, 110°C, 12 hrsThiazolidinone-triazole hybrid

Redox Reactions Involving Methoxy Groups

Demethylation of the 4-methoxyphenyl group occurs under strong acidic or reducing conditions:

Reagent Conditions Outcome
BBr₃ (1M in DCM)DCM, −78°C to RT, 24 hrsPhenolic derivative
HI (47%), AcOHReflux, 6–8 hrsDeprotected hydroxyl group

Functionalization via Alkylation/Acylation

The secondary amine in the acetamide group reacts with alkyl halides or acyl chlorides:

Example Reaction :
Acylation with acetyl chloride:

Reagent Conditions Product
Acetyl chloridePyridine, RT, 4–6 hrsN-acetylated derivative

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound interacts with enzymes (e.g., chitinases) via hydrogen bonding and π-π stacking, leading to covalent adduct formation in some cases .

Key Structural Insights from Spectroscopic Data:

  • NMR : Chemical shifts at δ 7.8–8.2 ppm confirm triazole protons.

  • IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-S bond) .

This reactivity profile underscores its versatility in medicinal chemistry and materials science, though further experimental validation is recommended for novel derivatives.

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C20H18Cl2N4O3S
  • Molecular Weight : 461.3 g/mol
  • IUPAC Name : N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • LogP : 3.9 (indicating moderate lipophilicity)

The compound features a triazole moiety, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of 1,2,4-triazole, including those similar to this compound, demonstrate potent antibacterial effects. For instance:

  • Activity Against Methicillin-resistant Staphylococcus aureus (MRSA) : Compounds with triazole structures have shown efficacy against MRSA with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .

Antifungal Properties

The triazole ring is also recognized for its antifungal capabilities. Studies have indicated that compounds containing the triazole moiety can effectively inhibit fungal growth in various species:

  • Candida spp. Sensitivity : Research has demonstrated that triazole derivatives can exhibit antifungal activity comparable to standard treatments .

Anticancer Potential

Recent investigations into the anticancer properties of triazole-containing compounds suggest promising results:

  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit specific enzymes involved in tumor growth and proliferation .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of substituents on the phenyl rings to enhance biological activity.

Structure-Activity Relationship Insights

The SAR studies highlight the importance of specific functional groups in modulating the biological activity of triazole derivatives:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl rings significantly enhances antimicrobial potency.
CompoundMIC (μg/mL)Activity Type
Compound A0.25Antibacterial
Compound B0.5Antifungal
Compound C1.0Anticancer

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Compound Name (Identifier) Triazole Substituents Acetamide Substituent Key Properties/Activity Reference
Target Compound 4-(4-ClPh), 5-(4-OMePh) 3-Cl-4-OMePh Pending pharmacological data
N-(4-Chlorophenyl)-... (499101-49-4) 4-(4-ClPh), 5-(4-OMePh) 4-ClPh Structural analog; no activity reported
OLC-12 (VUAA-1 analog) 4-Ethyl, 5-(4-pyridinyl) 4-Isopropylphenyl Orco agonist (insect olfaction)
Compound 7h () 4-(4-ClPh), 5-(p-tolylaminomethyl) 2-Ethyl-6-methylphenyl Antimicrobial (MIC: 8–32 µg/mL)
  • Key Observations: Electron-withdrawing groups (e.g., Cl) enhance stability and hydrophobic interactions, while electron-donating groups (e.g., OMe) improve solubility . Pyridinyl (OLC-12) and aminomethyl (7h) substituents introduce hydrogen-bonding capability, critical for receptor targeting .

Acetamide Side-Chain Modifications

Compound Name (Identifier) Acetamide Substituent Triazole Substituents Activity Reference
KA3 () 4-Nitrobenzyl Pyridin-4-yl Antimicrobial (MIC: 16 µg/mL)
N-(4-Fluorophenyl)-... () 4-ClPh 4-(4-FPh), 5-(3,4,5-OMePh) Enhanced bioactivity (trimethoxy)
Compound 15 () 2-Methyl-5-nitrophenyl 4-Ethyl, 5-(acetylamino phenoxy) Antioxidant (IC50: 28 µM)
  • Trimethoxyphenyl () increases π-π stacking and membrane permeability .

Physicochemical and Spectroscopic Properties

Compound Name (Identifier) Melting Point (°C) IR Peaks (cm⁻¹) HRMS [M+H]+ Reference
Target Compound Not reported Expected: ~1678 (C=O), ~1287 (C–S) Calculated: ~523.08
Compound 6m () Not reported 1678 (C=O), 785 (C–Cl) 393.1112
Compound 15 () 207.6–208.5 1675 (C=O), 1130 (C–S) 523.1543 (calculated)
  • Key Observations :
    • Triazole-thioacetamides consistently show C=O stretches near 1675–1680 cm⁻¹ and C–S stretches at 1130–1287 cm⁻¹ .
    • Higher molecular weight correlates with elevated melting points (e.g., Compound 15: 207.6°C vs. 6m: lower MW) .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. The compound features a triazole moiety, which is known for its pharmacological potential, including antifungal, antibacterial, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H14Cl2N4O3S. It contains multiple functional groups that contribute to its biological activity:

Property Value
Molecular Weight399.4 g/mol
LogP5
Hydrogen Bond Donor1
Hydrogen Bond Acceptor3
Rotatable Bonds3

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit potent antimicrobial properties. For instance, triazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's structure suggests it may inhibit key enzymatic pathways in bacteria.

  • Minimum Inhibitory Concentration (MIC) studies indicate that related triazole compounds can have MIC values as low as 0.046 μM against MRSA . This suggests that this compound may possess similar or enhanced antimicrobial capabilities.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

  • In vitro studies have reported that certain triazole hybrids exhibit GI50 values (the concentration required to inhibit cell growth by 50%) as low as 26 nM against cancer cell lines . This indicates a strong potential for this compound in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural components. Key findings in SAR studies include:

  • The presence of electron-donating groups on the phenyl rings enhances antimicrobial activity.
  • Substituents at specific positions on the triazole ring can modulate potency and selectivity against different pathogens .

Case Studies

Several case studies have explored the efficacy of triazole derivatives similar to this compound:

  • Antibacterial Case Study : A study demonstrated that a series of triazole-thiadiazole hybrids exhibited significant antibacterial activity against both drug-sensitive and resistant strains of bacteria. The most potent compound showed an MIC value significantly lower than standard antibiotics .
  • Anticancer Case Study : Another investigation into quinolone-triazole hybrids revealed substantial antiproliferative effects against various cancer cell lines. The results indicated that modifications in the triazole structure could lead to enhanced anticancer properties .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can yield be improved?

The compound can be synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example, the triazole core is typically prepared by cyclizing thiosemicarbazides under acidic conditions, followed by sulfanyl-acetamide coupling using chloroacetyl chloride and triethylamine in dioxane . Yield optimization requires controlled stoichiometry (e.g., 1:1 molar ratio of triazole-thiol to chloroacetyl chloride), inert atmosphere, and recrystallization from ethanol-DMF mixtures to purify intermediates. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) is critical .

Q. How is structural characterization performed, and what analytical techniques are essential?

Structural validation relies on XRD for crystallographic data (e.g., space group P1P\overline{1}, unit cell parameters) and NMR for functional group confirmation. For example:

  • 1H^1H NMR : Aromatic protons appear as doublets at δ 7.2–7.8 ppm, while the methoxy group resonates as a singlet near δ 3.8 ppm.
  • XRD : Bond lengths (e.g., C–S: 1.76–1.82 Å, N–N: 1.38 Å) and torsion angles confirm triazole geometry . Complementary techniques include FTIR (C=O stretch at ~1650 cm1^{-1}) and high-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What are the key safety considerations during handling?

The compound’s sulfanyl and chloro substituents pose toxicity risks. Required precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bioactivity vs. docking results)?

Discrepancies often arise from solvation effects or conformational flexibility. For example, molecular docking (AutoDock Vina) may predict strong binding to kinase targets, but in vitro assays might show weak inhibition due to poor solubility. Mitigation strategies include:

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PBS, 1:9) or liposomal formulations.
  • Dynamic simulations : Run 100-ns MD simulations in explicit solvent (GROMACS) to assess ligand-protein stability .

Q. What strategies are effective for structure-activity relationship (SAR) studies on analogous triazole derivatives?

Systematic SAR requires modifying substituents at the 4- and 5-positions of the triazole ring. For example:

PositionSubstituentBioactivity Trend
44-Cl-Ph↑ Cytotoxicity
54-MeO-Ph↓ Metabolic clearance
Key steps:
  • Synthesize analogs via Suzuki coupling or Ullmann reactions.
  • Evaluate IC50_{50} against cancer cell lines (e.g., MCF-7) and compare with parent compound .

Q. How can crystallographic data be leveraged to explain unexpected reactivity in derivatization reactions?

XRD data reveal steric hindrance from the 3-chloro-4-methoxyphenyl group, which limits nucleophilic attack at the acetamide carbonyl. For example, attempts to introduce sulfone groups may fail unless the triazole’s sulfanyl is first oxidized to sulfonic acid using H2O2H_2O_2-AcOH . Refinement in SHELXL (R-factor < 5%) helps identify electron density anomalies at reactive sites .

Q. What methodologies address low reproducibility in biological assays (e.g., inconsistent IC50_{50}50​)?

Variability often stems from compound aggregation or assay conditions. Solutions include:

  • Dynamic light scattering (DLS) : Confirm monodispersion in buffer.
  • Dose-response curves : Use 8-point dilutions (0.1–100 µM) with three technical replicates.
  • Positive controls : Compare with staurosporine (apoptosis inducer) to validate assay sensitivity .

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